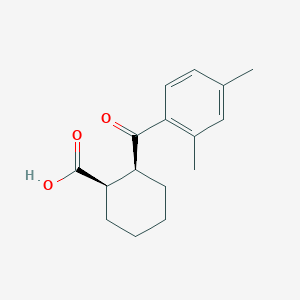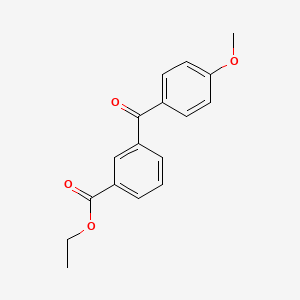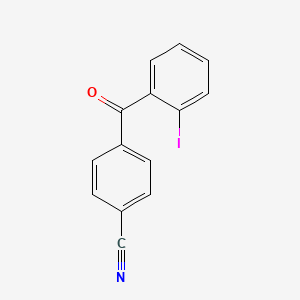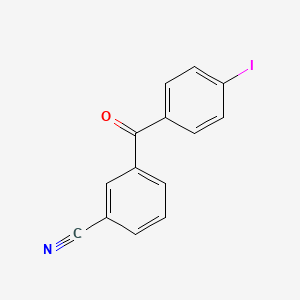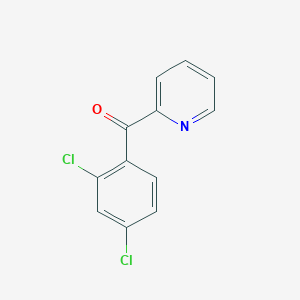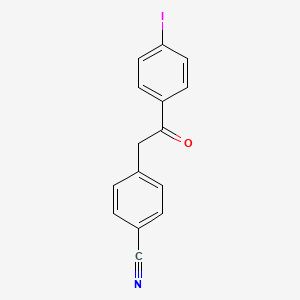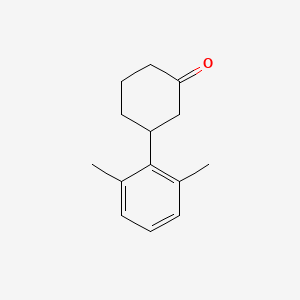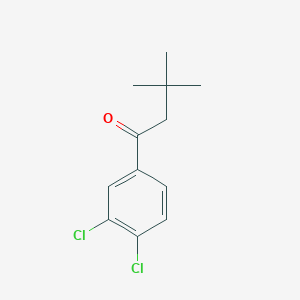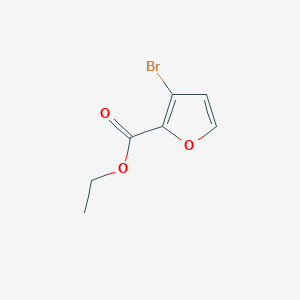
3-溴呋喃-2-羧酸乙酯
概述
描述
Ethyl 3-bromofuran-2-carboxylate is a chemical compound characterized by a furan ring, a carboxylate group, and a bromine atom . These components play essential roles in its chemical reactivity and other properties.
Synthesis Analysis
The synthesis of Ethyl 3-bromofuran-2-carboxylate can be achieved through various methods. One such method involves the reaction of furan-2-carboxylic acid with thionyl chloride, generating furan-2-carboxylic acid chloride. This is then reacted with sodium bromide, and the resulting acid bromide is treated with ethanol. Another method involves the direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates .
Molecular Structure Analysis
The molecular formula of Ethyl 3-bromofuran-2-carboxylate is C7H7BrO3 . The compound is characterized by a furan ring, a carboxylate group, and a bromine atom.
Chemical Reactions Analysis
Carboxylic acids, such as Ethyl 3-bromofuran-2-carboxylate, can undergo various reactions. For instance, they can be converted into acid chlorides by treatment with thionyl chloride . They can also be converted into esters through an acid-catalyzed nucleophilic acyl substitution reaction with an alcohol .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 219.03 . It is soluble in organic solvents such as ethanol, acetone, and ether.
科学研究应用
1. Metalation of Furans and Benzofurans
- Application Summary: Ethyl 3-bromofuran-2-carboxylate is used in the metalation of furans and benzofurans. This process involves the use of metalated species of furans and benzofurans in cross-coupling reactions and addition reactions .
- Methods of Application: The process involves lithiation, magnesation, and zincation. The use of boronated and other metalated furans and benzofurans in cross-coupling reactions, as well as the use of metalated furans and benzofurans in addition reactions, are highlighted .
- Results or Outcomes: The process results in new and interesting metalated furan and benzofuran derivatives and their novel reactions .
2. Synthesis of Coumarin-3-carboxylate Ester
- Application Summary: Ethyl 3-bromofuran-2-carboxylate is used in the synthesis of coumarin-3-carboxylate ester. This compound has gained significant attention in the fields of synthetic, organic, and pharmaceutical chemistry due to their versatile applications .
- Methods of Application: The synthesis involves the condensation of ethyl cyanoacetate and salicylaldehyde through a cascade process, including the Knoevenagel procedure followed by selective cyclization .
- Results or Outcomes: An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
3. Preparation of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives
- Application Summary: Ethyl 3-bromofuran-2-carboxylate is used in the preparation of spiro[furan-2,3′-indoline]-3-carboxylate derivatives .
- Methods of Application: The preparation involves a three-component reaction of anilines, isatins (N-alkyl-indoline-2,3-diones), and diethyl .
- Results or Outcomes: The process results in the formation of spiro[furan-2,3′-indoline]-3-carboxylate derivatives .
4. Metalation of Azoles and Related Five-Membered Ring Heterocycles
- Application Summary: Ethyl 3-bromofuran-2-carboxylate is used in the metalation of azoles and related five-membered ring heterocycles .
- Methods of Application: The process involves lithiation, magnesation, and zincation. The use of boronated and other metalated furans and benzofurans in cross-coupling reactions, as well as the use of metalated furans and benzofurans in addition reactions, are highlighted .
- Results or Outcomes: The process results in new and interesting metalated furan and benzofuran derivatives and their novel reactions .
5. Synthesis of Polysubstituted Furans
- Application Summary: Ethyl 3-bromofuran-2-carboxylate is used in the synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters .
- Methods of Application: The synthesis involves a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .
- Results or Outcomes: The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates .
6. Synthesis of Bifuran-Based Monomers
- Application Summary: Ethyl 3-bromofuran-2-carboxylate is used in the synthesis of bifuran-based monomers .
- Methods of Application: The synthesis involves the oxidation of potassium formate as the anodic reaction with glassy carbon electrodes .
- Results or Outcomes: The faradaic efficiencies, yields and selectivities varied too much from reaction to .
4. Metalation of Azoles and Related Five-Membered Ring Heterocycles
- Application Summary: Ethyl 3-bromofuran-2-carboxylate is used in the metalation of azoles and related five-membered ring heterocycles .
- Methods of Application: The process involves lithiation, magnesation, and zincation. The use of boronated and other metalated furans and benzofurans in cross-coupling reactions, as well as the use of metalated furans and benzofurans in addition reactions, are highlighted .
- Results or Outcomes: The process results in new and interesting metalated furan and benzofuran derivatives and their novel reactions .
5. Regiospecific Synthesis of Polysubstituted Furans
- Application Summary: Ethyl 3-bromofuran-2-carboxylate is used in the regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters .
- Methods of Application: The synthesis involves a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .
- Results or Outcomes: The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates .
6. Nickel‐Electrocatalyzed Synthesis of Bifuran‐Based Monomers
- Application Summary: Ethyl 3-bromofuran-2-carboxylate is used in the nickel‐electrocatalyzed synthesis of bifuran‐based monomers .
- Methods of Application: The synthesis involves the oxidation of potassium formate as the anodic reaction with glassy carbon electrodes .
- Results or Outcomes: The faradaic efficiencies, yields and selectivities varied too much from reaction to .
安全和危害
未来方向
属性
IUPAC Name |
ethyl 3-bromofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEFSCZCMZCMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625726 | |
| Record name | Ethyl 3-bromofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromofuran-2-carboxylate | |
CAS RN |
32460-07-4 | |
| Record name | Ethyl 3-bromofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

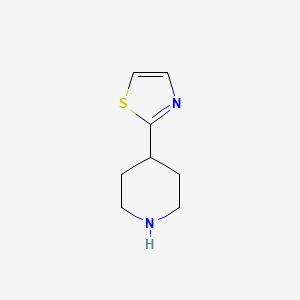
![6-amino-3-benzylbenzo[d]oxazol-2(3H)-one](/img/structure/B1613052.png)
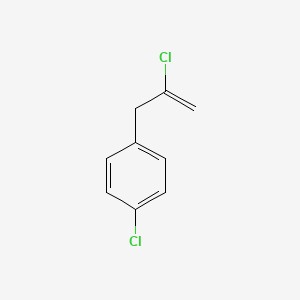
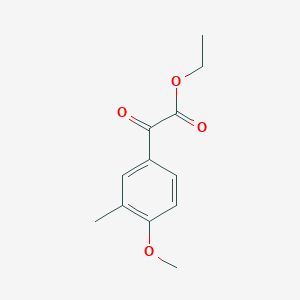
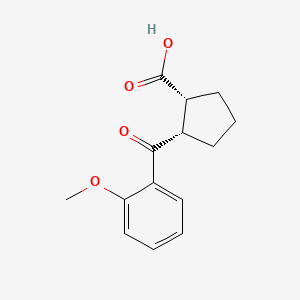
![cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613059.png)
